molecular formula C20H18O7 B14781148 [(4R)-3-benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate

[(4R)-3-benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate

Cat. No.: B14781148
M. Wt: 370.4 g/mol
InChI Key: FRZVFASDHIWQIW-ALLBUHFWSA-N
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Description

[(4R)-3-benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes a benzoyloxy group, a hydroxy group, and a methyl group attached to an oxolan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4R)-3-benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate typically involves the esterification of the corresponding alcohol with benzoic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions often include heating the mixture under reflux to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

[(4R)-3-benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding alcohol and benzoic acid.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

    Hydrolysis: Benzyl alcohol and benzoic acid.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters, depending on the nucleophile used.

Scientific Research Applications

[(4R)-3-benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of [(4R)-3-benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    [(2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate: Similar structure but with a fluorine atom.

    [(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxo-tetrahydrofuran-2-yl]methyl benzoate: Contains an additional benzoyloxy group.

Uniqueness

[(4R)-3-benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

IUPAC Name

[(4R)-3-benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate

InChI

InChI=1S/C20H18O7/c1-20(24)16(27-18(22)14-10-6-3-7-11-14)15(26-19(20)23)12-25-17(21)13-8-4-2-5-9-13/h2-11,15-16,24H,12H2,1H3/t15?,16?,20-/m1/s1

InChI Key

FRZVFASDHIWQIW-ALLBUHFWSA-N

Isomeric SMILES

C[C@]1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O

Canonical SMILES

CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O

Origin of Product

United States

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